1,2-Bis(4-fluorophenyl)-5-methyl-1H-pyrrole
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Overview
Description
1,2-Bis(4-fluorophenyl)-5-methyl-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a pyrrole ring substituted with two 4-fluorophenyl groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-fluorophenyl)-5-methyl-1H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzaldehyde and 4-fluoroaniline.
Formation of Schiff Base: 4-fluorobenzaldehyde reacts with 4-fluoroaniline in the presence of an acid catalyst to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization with an appropriate reagent, such as acetic anhydride, to form the pyrrole ring.
Methylation: The final step involves the methylation of the pyrrole ring using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-fluorophenyl)-5-methyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1,2-Bis(4-fluorophenyl)-5-methyl-1H-pyrrole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-fluorophenyl)-5-methyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(4-fluorophenyl)disulfane
- 1,2-Bis(4-fluorophenyl)ethane
Uniqueness
1,2-Bis(4-fluorophenyl)-5-methyl-1H-pyrrole is unique due to the presence of both fluorophenyl groups and a methyl-substituted pyrrole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
634598-35-9 |
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Molecular Formula |
C17H13F2N |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
1,2-bis(4-fluorophenyl)-5-methylpyrrole |
InChI |
InChI=1S/C17H13F2N/c1-12-2-11-17(13-3-5-14(18)6-4-13)20(12)16-9-7-15(19)8-10-16/h2-11H,1H3 |
InChI Key |
NVZZCNIDKLFAFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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